molecular formula C8H8O2 B008834 2'-Hydroxyacetophenone CAS No. 104809-67-8

2'-Hydroxyacetophenone

Cat. No. B008834
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

2’-Hydroxyacetophenone, also known as 2-Acetylphenol, is a chemical compound with the molecular formula C8H8O2 . It is used in various applications such as specialty polymers, pharmaceuticals, and fine chemicals .


Synthesis Analysis

2’-Hydroxyacetophenone can be synthesized from racemic styrene oxide catalyzed by engineered enzymes . Another method involves treating 2-hydroxyacetophenones with 2 equivalents of a 4-substituted aroyl chloride in 99:1 (w/w) acetone/water using both K2CO3 (8 equivalents) and pyridine (4 equivalents) as bases .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxyacetophenone includes a total of 18 bonds. There are 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

2’-Hydroxyacetophenone is involved in various chemical reactions. For instance, it can be used in the synthesis of flavones and flavanones via efficient Pd (II) catalysis . It can also be used as a starting material for the synthesis of α-hydroxy ketones from racemic epoxide starting material .


Physical And Chemical Properties Analysis

It has a refractive index of n20/D 1.558 (lit.) and a density of 1.133 g/mL at 20 °C .

Scientific Research Applications

  • It enhances the potency and selectivity of liver X receptor agonists, making it a potential treatment for atherosclerosis (Koura et al., 2016).
  • The compound demonstrates good stability, reactivity, and selectivity in organic synthesis and catalysis applications (Arjunan et al., 2014).
  • 2-Hydroxyacetophenone nicotinic acid hydrazone is a novel non-linear optical crystal with potential applications in photonics (Sreeja et al., 2003).
  • Its crystal structures suggest significant effects on hydrogen bonding and fluorescence properties, influenced by ring substituents (Filarowski et al., 2007).
  • As a constituent in carnations, it acts as a phytoanticipin against Fusarium oxysporum f. sp. dianthi, a disease-causing fungus (Curir et al., 1996).
  • It is involved in the Claisen-Schmidt condensation reaction for synthesizing chalcone-type products (Lichtenberger et al., 2006).
  • In the presence of thionyl chloride, it reacts to produce thiiranes, indicating potential in chemical synthesis (Ali et al., 1988).
  • It serves as a starting material in the synthesis of phenols and pyrazol derivatives (Rampey et al., 1999).
  • Iridium-catalyzed alkylation of 2'-hydroxyacetophenone with alcohols is effective in organic synthesis (Hunter et al., 2017).
  • It is used in synthesizing 2'-hydroxychalcones with antiproliferative activity against MCF-7 cells (Stoyanov et al., 2002).
  • p-Hydroxyacetophenone from Artemisia plants exhibits anti-inflammatory properties, useful in traditional therapies for inflammation-associated diseases (Chang et al., 2017).
  • Its hydrazones are used in synthesizing benzoxazinones, valuable in pharmaceutical chemistry (Alkhathlan, 2003).
  • The crystal structure of its complexes provides insights into coordination chemistry (Iida et al., 1970).
  • It is used in green chemistry, like the synthesis of dihydroxyacetophenone, demonstrating environmentally friendly methods (Yadav & Joshi, 2002).
  • Capillary electrophoresis can separate its isomers, aiding in trace level determination in synthetic mixtures and plasma samples (Sekar et al., 2013).
  • Its formation is thermodynamically favorable under certain conditions, with implications in organic chemistry (Sobrinho et al., 1998).
  • ZSM-5 catalysts show promise in the liquid phase reaction involving 2'-hydroxyacetophenone for synthesizing flavonoids (Saravanamurugan et al., 2004).
  • It is used in spectrophotometric methods for molybdenum determination, showcasing its analytical applications (Dass & Mehta, 1993).
  • Isolation and structural determination of its derivatives provide insights into chemical structure and properties (Mphahlele & Fernandes, 2002).
  • Its biosynthetic pathway in plants is of interest in evolutionary biology and phytochemistry (Parent et al., 2018).

Safety And Hazards

2’-Hydroxyacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions of 2’-Hydroxyacetophenone research could involve exploring more sustainable alternatives to traditional routes in synthetic chemistry of needed compounds . It could also involve developing novel synthetic routes featuring transformative and compatible reaction conditions toward flavonoids .

properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanone, 1-(2-hydroxyphenyl)-
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Boiling Point

213.00 °C. @ 717.00 mm Hg
Record name 2'-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 2'-Hydroxyacetophenone
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Product Name

2'-Hydroxyacetophenone

CAS RN

118-93-4
Record name 2′-Hydroxyacetophenone
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Record name 2'-HYDROXYACETOPHENONE
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

Following general operating mode A, 2′-bromoacetophenone (199 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 83% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,820
Citations
SA Ali, AA Soliman, MM Aboaly… - Journal of Coordination …, 2002 - Taylor & Francis
… Ru3(CO)12 and RuCl3 reacted with the Schiff base bis-(2-hydroxyacetophenone)ethylenediimine (hapenH2) to give Ru(CO)2(hapenH2) and [RuCl2(hapenH2)]Cl. Elemental, …
Number of citations: 102 www.tandfonline.com
PB Sreeja, A Sreekanth, CR Nayar, MRP Kurup… - Journal of Molecular …, 2003 - Elsevier
… The corresponding nicotinic acid hydrazones have not been as much investigated and to the best of our knowledge and there are no reports on 2-hydroxyacetophenone nicotinic acid …
Number of citations: 49 www.sciencedirect.com
RP John, A Sreekanth, MRP Kurup, SM Mobin - Polyhedron, 2002 - Elsevier
An interesting series of eight neutral ternary Co(III) complexes of 2-hydroxyacetophenone N(4)-substituted thiosemicarbazones (H 2 L), bidentate heterocyclic bases 2,2′-bipyridine (…
Number of citations: 81 www.sciencedirect.com
CD Gutsche, DW Griffiths - Journal of the American Chemical …, 1971 - ACS Publications
… complete conversion to monomeric 2-hydroxyacetophenone (4) occurs. … the 2-hydroxyacetophenone. An internal standard for determining the concentration of 2-hydroxyacetophenone …
Number of citations: 14 pubs.acs.org
S Singha, PK Sharma, N Kumar… - Journal of Advanced …, 2011 - sciensage.info
The novel series of chalcone was synthesized by 2-hydroxyacetophenone and substituted aldehyde. The structure of the synthesized compound was elucidated by melting point, …
Number of citations: 13 sciensage.info
E Labisbal, KD Haslow, A Sousa-Pedrares… - Polyhedron, 2003 - Elsevier
… with salicylaldehyde or 2-hydroxyacetophenone thiosemicarbazones. Deprotonation of the … , we report here a study of 5-methyl-2-hydroxyacetophenone N(4)-methyl-, N(4)-dimethyl-, …
Number of citations: 84 www.sciencedirect.com
N Mondal, DK Dey, S Mitra, KMA Malik - Polyhedron, 2000 - Elsevier
… ] (LH) has been synthesized from 2-hydroxyacetophenone and 2-dimethylaminoethylamine. … tridentate ligand L, one bidentate 2-hydroxyacetophenone and one monodentate azide for 1 …
Number of citations: 112 www.sciencedirect.com
DNA Chee, MA Affan, FB Ahmad… - Journal of …, 2011 - Taylor & Francis
Six new organotin(IV) complexes were synthesized by direct reaction of RSnCl 3 (R = Me, Bu and Ph) or R 2 SnCl 2 (R = Me, Bu and Ph) and 2-hydroxyacetophenone …
Number of citations: 29 www.tandfonline.com
M Koura, Y Yamaguchi, S Kurobuchi, H Sumida… - Bioorganic & Medicinal …, 2016 - Elsevier
… In conclusion, we discovered a 2-hydroxyacetophenone derivative that has an outstanding linker between the 1,1-bistrifluoromethylcarbinol moiety and imidazolidine-2,4-dione moiety …
Number of citations: 12 www.sciencedirect.com
Ş Güveli, B Ülküseven - Polyhedron, 2011 - Elsevier
… Herein, we present two nickel(II)–triphenylphosphine complexes of 2-hydroxyacetophenone thiosemicarbazones with ONS and ONN coordination modes (Fig. 1). The ligands and …
Number of citations: 39 www.sciencedirect.com

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